3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of pyrrole derivatives using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) under photoredox catalysis . Another approach involves the use of cesium fluoride as a fluorine source in combination with organic precursors .
Industrial Production Methods
Industrial production of this compound may involve continuous flow strategies to streamline the synthesis process. This method allows for the rapid generation of trifluoromethylated products using readily available precursors and environmentally friendly reagents .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for trifluoromethylation, antimony trifluoride for substitution reactions, and various oxidizing and reducing agents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, trifluoromethylation reactions typically yield trifluoromethylated pyrrole derivatives, while substitution reactions can produce a variety of functionalized pyrrole compounds .
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl group. This interaction can influence various biochemical pathways and molecular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ethers: These compounds also contain the trifluoromethyl group and exhibit similar electron-withdrawing properties.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Trifluoromethylstyrenes: These derivatives are used in organic synthesis and have applications in the preparation of more complex fluorinated compounds.
Uniqueness
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is unique due to its specific structural arrangement, which combines the properties of the trifluoromethyl group with the reactivity of the pyrrole ring. This combination allows for a wide range of chemical transformations and applications that are not easily achievable with other trifluoromethylated compounds .
Biological Activity
3-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in pharmacology.
Synthesis
The synthesis of this compound typically involves the introduction of the trifluoromethyl group into the pyrrole ring, followed by carboxylation. Various synthetic pathways have been explored, leading to derivatives with enhanced biological properties.
Antimicrobial Activity
Research indicates that pyrrole derivatives, including those with a trifluoromethyl group, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrole-2-carboxamide derivatives display potent anti-tuberculosis (anti-TB) activity with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) . The introduction of electron-withdrawing groups like trifluoromethyl can influence the efficacy against Mycobacterium tuberculosis by enhancing binding affinity to targets such as MmpL3.
Antitumor Activity
Compounds containing the trifluoromethyl-pyrrole moiety have also been evaluated for their antitumor activities. In vitro studies revealed that derivatives like (2E)-3-(1H-pyrrol-2-yl)-1-{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}prop-2-en-1-one exhibited significant antiproliferative effects against various cancer cell lines, including renal and leukemia cancers. For example, compounds displayed growth inhibition percentages of 77.10% and 92.13% at a concentration of 10 μM against UO-31 cell lines .
Structure-Activity Relationship (SAR)
The SAR studies highlight that the presence of electron-withdrawing groups such as trifluoromethyl significantly enhances the biological activity of pyrrole derivatives. For instance, compounds with fluorophenyl moieties showed better anti-TB activity compared to those with chlorophenyl groups . The effectiveness is often linked to the ability of these compounds to interact favorably with biological targets through hydrogen bonding and hydrophobic interactions.
Study 1: Anti-TB Activity
A detailed investigation into pyrrole-2-carboxamide derivatives demonstrated their potential as new MmpL3 inhibitors. The study found that specific substitutions on the pyrrole ring could enhance anti-TB activity while maintaining low cytotoxicity levels .
Compound | MIC (μg/mL) | IC50 (μg/mL) | Selectivity Index |
---|---|---|---|
Compound 32 | <0.016 | >64 | >4000 |
Compound 19 | >0.5 | >64 | <128 |
Study 2: Antitumor Activity
In another study focused on cancer cell lines, several trifluoromethyl-pyrrole derivatives were evaluated for their antiproliferative effects. The results indicated that specific compounds had GI values ranging from 0.27 to 1.36 μM against various cancer types, suggesting promising therapeutic potential .
Compound | Cell Line | GI (μM) | Growth Inhibition (%) |
---|---|---|---|
Compound 5a | HL-60 | 0.27 | -92.13 |
Compound 5c | KM-12 | 0.36 | -77.10 |
Properties
Molecular Formula |
C6H4F3NO2 |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-2-10-4(3)5(11)12/h1-2,10H,(H,11,12) |
InChI Key |
GTGHVOYUNXGSPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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